[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone
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Overview
Description
[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and reduce reaction time . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include substituted piperidines, alcohols, aldehydes, and carboxylic acids .
Scientific Research Applications
[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its pharmacological potential in developing new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-((3-(Hydroxymethyl)piperidin-1-yl)methyl)nicotinic acid
- 3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione
Uniqueness
[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone is unique due to its specific structural features, such as the presence of both hydroxymethyl and piperidinyl groups. These features contribute to its distinct chemical reactivity and potential biological activities compared to other piperidine derivatives .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H22N2O2/c15-9-10-2-1-7-14(8-10)12(16)11-3-5-13-6-4-11/h10-11,13,15H,1-9H2 |
InChI Key |
ABYCFZRMCNRKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)CO |
Origin of Product |
United States |
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